molecular formula C27H44O2 B056779 25-Hydroxyprovitamin D3 CAS No. 22145-68-2

25-Hydroxyprovitamin D3

Numéro de catalogue: B056779
Numéro CAS: 22145-68-2
Poids moléculaire: 400.6 g/mol
Clé InChI: JJFYNCJHSCTBPW-TVQCKQBJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

25-Hydroxyvitamin D3 (25(OH)D3) is the primary circulating metabolite of vitamin D3 (cholecalciferol), formed in the liver via hydroxylation by the enzyme CYP2R1. It serves as a biomarker for vitamin D status due to its stability and longer half-life (~15 days) compared to its parent compound (~24 hours). Further hydroxylation in the kidneys by CYP27B1 converts 25(OH)D3 into 1,25-dihydroxyvitamin D3 (1,25(OH)₂D3), the hormonally active form regulating calcium homeostasis and immune function .

Analytical methods for quantifying 25(OH)D3, such as HPLC-MS/MS, achieve high precision with limits of detection (LOD) and quantification (LOQ) at 5 µg/kg and 10 µg/kg, respectively. These protocols involve extraction with organic solvents (e.g., tert-butyl methyl ether) and chromatographic separation using YMC-Pack SIL columns .

Mécanisme D'action

Target of Action

The primary target of 25-Hydroxy-7-dehydrocholesterol is the macrophages , specifically the immunosuppressive macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Mode of Action

25-Hydroxy-7-dehydrocholesterol interacts with its targets by regulating lysosome AMP kinase activation and metabolic reprogramming . This compound is produced by the cholesterol metabolizing enzyme CH25H and accumulates in macrophages . It competes with cholesterol to bind to the lysosome localization signal protein GPR155, thereby inhibiting mTORC1 activation . This leads to enhanced activation of AMPKa, which in turn increases the transcriptional activity of the transcription factor STAT6 . As a result, macrophages produce more Arg1 and anti-inflammatory factors .

Biochemical Pathways

The compound is involved in the cholesterol metabolism pathway. It is produced by the oxidation of cholesterol to form 25-Hydroxycholesterol (25-HC), which is then further oxidized to produce 7a,25-Hydroxycholesterol . This pathway is crucial for the regulation of natural immunity and provides new insights into the metabolic reprogramming of cholesterol .

Pharmacokinetics

It is known that the compound accumulates in macrophages , suggesting that it may be distributed throughout the body via the circulatory system.

Result of Action

The action of 25-Hydroxy-7-dehydrocholesterol results in the activation of immunosuppressive macrophages . This leads to the production of more Arg1 and anti-inflammatory factors, which can help in the fight against tumors . In fact, knocking out the CH25h gene in macrophages can reverse their immunosuppressive function, inhibit the development of various subcutaneous tumors, and enhance the anti-tumor effects of anti-PD1 monoclonal antibodies .

Action Environment

The action of 25-Hydroxy-7-dehydrocholesterol can be influenced by environmental factors. For instance, the tumor microenvironment and cytokines IL-4/IL-13 can induce the expression of the Ch25h gene, which is responsible for the production of this compound . Furthermore, the compound and cholesterol are located in the lysosome, where they balance each other to regulate the fate of macrophages .

Activité Biologique

25-Hydroxyprovitamin D3, commonly referred to as 25(OH)D3, is a crucial metabolite of vitamin D that plays significant roles in various biological processes within the human body. Its biological activity is primarily linked to calcium homeostasis, bone metabolism, and immune function. This article delves into the biological activity of 25(OH)D3, supported by research findings, case studies, and data tables.

Overview of this compound

25(OH)D3 is synthesized in the liver from vitamin D2 or D3 after their conversion in the skin or diet. It serves as a precursor to the more active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), but recent studies have shown that 25(OH)D3 itself exhibits significant biological activity independent of its conversion to calcitriol.

1. Osteogenic Differentiation:
Research indicates that 25(OH)D3 promotes osteogenic differentiation in human mesenchymal stem cells (hMSCs). It enhances the expression of osteogenic markers such as alkaline phosphatase (ALPL), osteopontin, and osteocalcin in a dose-dependent manner. For instance, treatment with 500 nM of 25(OH)D3 for 14 days resulted in a significant increase in ALPL activity (182 ± 12% compared to control) .

2. Gene Regulation:
25(OH)D3 influences gene expression related to vitamin D metabolism. It upregulates the expression of CYP24A1, a gene involved in vitamin D catabolism, indicating its role in maintaining vitamin D homeostasis .

3. Immune Modulation:
Emerging evidence suggests that 25(OH)D3 may modulate immune responses. Low levels of this metabolite have been associated with increased susceptibility to respiratory infections . A case study highlighted a patient whose vitamin D levels improved with supplementation but still experienced acute respiratory infections, suggesting a complex interaction between vitamin D status and immune health .

Table 1: Summary of Clinical Studies on 25(OH)D3

Study TypeFindingsReference
Prospective StudyLow levels of 25(OH)D3 linked to higher risk of ischemic heart disease (RR=2.01)
Observational StudyInverse association between plasma 25(OH)D3 levels and total cancer risk
Meta-analysisAverage increase in serum 25(OH)D3 was lower than expected; supplementation variability noted

Case Studies

Case Study on Vitamin D Supplementation:
A notable case involved a 23-year-old female who increased her serum 25(OH)D3 levels from 45.60 nmol/L to 85.91 nmol/L through supplementation. Despite this increase, she contracted an acute respiratory tract infection shortly after escalating her dosage, illustrating the potential complexities surrounding vitamin D supplementation and immune function .

Applications De Recherche Scientifique

Bone Health and Osteogenesis

Osteogenic Differentiation

25-Hydroxyprovitamin D3 has been shown to induce osteogenic differentiation in human mesenchymal stem cells (hMSCs). Research indicates that concentrations of 250–500 nM can promote significant morphological changes in hMSCs, leading to characteristics associated with osteoblasts. Specifically, treatment with 500 nM of 25-hydroxyvitamin D3 resulted in increased alkaline phosphatase activity, a marker of early osteogenic differentiation, demonstrating its potential for bone tissue engineering applications .

Table 1: Effects of this compound on Osteogenic Differentiation

Treatment ConcentrationAlkaline Phosphatase Activity (%)Morphological Changes Observed
Control100No significant changes
250 nM137 ± 8%Minor polygonal changes
500 nM182 ± 12%Significant polygonal changes

This study emphasizes the potential of using 25-hydroxyvitamin D3 in therapies aimed at treating bone defects and osteoporosis by enhancing the osteogenic potential of stem cells.

Immune Function and Respiratory Health

Acute Respiratory Tract Infections

A case study highlighted the relationship between serum levels of 25-hydroxyvitamin D3 and susceptibility to acute respiratory tract infections (ARTIs). The study followed a medical student who initially had low vitamin D levels and showed improvement after supplementation. However, despite increased supplementation, the patient contracted an ARTI, indicating complex interactions between vitamin D levels and immune response .

Table 2: Vitamin D Supplementation and ARTI Incidence

Supplementation RegimenInitial Level (nmol/L)Final Level (nmol/L)ARTI Symptoms
4,000 IU for 14 days45.685.91None
Increased to 5,000 IU daily85.9170.04Present

This case underscores the necessity for further research into how varying levels of vitamin D influence immune responses and susceptibility to infections.

Disease Prevention

COVID-19 Severity

Research has shown that low levels of 25-hydroxyvitamin D3 are associated with increased severity and mortality in COVID-19 patients. A study involving hospitalized patients demonstrated that those with deficient levels (<20 ng/mL) were significantly more likely to experience severe disease outcomes compared to those with sufficient levels (≥40 ng/mL) .

Table 3: Association Between Vitamin D Levels and COVID-19 Severity

Vitamin D Status (ng/mL)Severe/Critical Cases (%)Mortality Rate (%)
<2087.425.6
≥4034.32.3

These findings highlight the importance of monitoring and potentially supplementing vitamin D levels as a preventative measure against severe respiratory infections.

Q & A

Basic Research Questions

Q. What are the optimal methodologies for quantifying 25-hydroxyvitamin D3 in human serum, and how do LC-MS/MS techniques address cross-reactivity with structurally similar metabolites?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 25(OH)D3 due to its specificity and ability to resolve structurally similar metabolites like 3-epi-25(OH)D3. Isotopic internal standards (e.g., deuterated 25(OH)D3) improve accuracy by correcting for matrix effects and recovery variability . To mitigate cross-reactivity, chromatographic separation using core-shell columns or derivatization with Cookson-type reagents enhances resolution of epimers and isoforms .

Q. How should clinical trials involving vitamin D3 supplementation be designed to ensure accurate assessment of 25(OH)D3 status?

  • Methodological Answer : Trials should prioritize:

  • Recruitment of participants with low baseline 25(OH)D3 (<30 nmol/L) to observe meaningful responses .
  • Use of vitamin D3 (not D2) at doses ≥1000 IU/day, with loading doses (e.g., 100,000 IU) to rapidly achieve steady-state concentrations .
  • Serial measurements of serum 25(OH)D3 to monitor compliance and pharmacokinetics, ideally using standardized assays traceable to reference materials (e.g., NIST SRM 972a) .

Q. What factors influence the relationship between oral vitamin D3 intake and serum 25(OH)D3 concentrations in human studies?

  • Methodological Answer : The conversion of vitamin D3 to 25(OH)D3 is biphasic: rapid at low doses (e.g., <4000 IU/day) and slower at supraphysiological doses due to saturation of hepatic 25-hydroxylase. Body fat acts as a reservoir, prolonging release of stored vitamin D3 . Demographic factors (e.g., BMI, age) and genetic polymorphisms (e.g., CYP2R1) further modulate this relationship, necessitating stratification in study designs .

Advanced Research Questions

Q. What analytical challenges arise from the presence of 3-epi-25(OH)D3 in LC-MS/MS assays, and how can these be methodologically addressed?

  • Methodological Answer : The C-3 epimer of 25(OH)D3 co-elutes with 25(OH)D3 in conventional assays, leading to overestimation, particularly in infant samples. Advanced LC-MS/MS methods employing high-resolution mass spectrometry or derivatization protocols (e.g., PTAD) enable chromatographic separation . Laboratories should validate assays using epimer-specific reference materials and report results as "total 25(OH)D3" only after resolving epimeric interference .

Q. How does physiologically-based pharmacokinetic (PBPK) modeling improve the personalization of vitamin D3 dosing regimens to achieve target 25(OH)D3 concentrations?

  • Methodological Answer : PBPK models integrate variables such as body composition, baseline 25(OH)D3, and CYP2R1 activity to predict dose-response curves. For example, models suggest obese individuals require 2–3× higher doses to attain the same 25(OH)D3 levels as non-obese cohorts due to sequestration in adipose tissue . Validation against clinical datasets (e.g., dose-ranging trials) is critical for refining model parameters .

Q. What is the clinical significance of the biphasic conversion kinetics observed between vitamin D3 and 25(OH)D3 under varying physiological conditions?

  • Methodological Answer : The biphasic relationship (Y = 0.433X + 87.81[1-exp(-0.468X)]) indicates that at low vitamin D3 inputs, hepatic 25-hydroxylation is efficient, but saturation occurs at higher doses (>4000 IU/day). This explains why supraphysiological doses lead to prolonged storage of unmetabolized vitamin D3 in fat, with slow release for conversion . Researchers must account for this nonlinearity when designing long-term supplementation studies .

Q. How do differences in vitamin D3 versus 25(OH)D3 supplementation impact clinical outcomes and biomarker reliability?

  • Methodological Answer : Direct 25(OH)D3 supplementation bypasses hepatic hydroxylation, achieving faster and more predictable increases in serum 25(OH)D3 compared to vitamin D3. A randomized trial showed 20 µg/day of 25(OH)D3 elevated 25(OH)D3 to 69.5 ng/mL vs. 31.0 ng/mL with vitamin D3, with superior effects on immune markers and blood pressure . However, long-term safety and tissue-specific metabolism of exogenous 25(OH)D3 require further study .

Q. Methodological Considerations

  • Standardization : Use reference materials (e.g., NIST SRM 972a) to harmonize assays across studies .
  • Data Interpretation : Report 25(OH)D3 as nmol/L (not ng/mL) and stratify results by confounding variables (BMI, baseline status) .
  • Ethical Reporting : Disclose assay limitations (e.g., epimer interference) and avoid overgeneralizing findings to populations not represented in study cohorts .

Comparaison Avec Des Composés Similaires

Vitamin D2 (Ergocalciferol) vs. Vitamin D3 (Cholecalciferol)

Structural Differences :

  • Vitamin D2 contains a double bond between C22–C23 and a methyl group at C24, whereas vitamin D3 lacks these features.
    Metabolic Efficacy :
  • Meta-analyses of randomized controlled trials (RCTs) demonstrate that vitamin D3 supplementation raises serum 25(OH)D concentrations 1.7–2.0 times more effectively than vitamin D2. For example, daily 1600 IU of D3 increased 25(OH)D by 15.2 nmol/L vs. 8.4 nmol/L for D2 over 12 months .
  • Single high-dose studies (e.g., 50,000 IU) showed D3 produced a 28-day AUC 34% greater than D2 (P < 0.002) .

Table 1: Comparative Efficacy of Vitamin D2 and D3 Supplementation

Study (Year) Dose (IU/day) Duration Δ Serum 25(OH)D (nmol/L) P-value
Binkley et al. (2011) 1600 (D2/D3) 12 mo D3: +15.2; D2: +8.4 0.01
Logan et al. (2013) 2000 (D2/D3) 20 wk D3: +38.3; D2: +14.3 <0.001

Mechanistic Insights :

  • Vitamin D2 metabolites (e.g., 25(OH)D2) exhibit lower affinity for vitamin D-binding protein (DBP) and faster clearance rates compared to 25(OH)D3 .

1,25-Dihydroxyvitamin D3 (Calcitriol)

Functional Contrast :

  • 1,25(OH)₂D3 binds directly to the vitamin D receptor (VDR) to regulate gene expression, whereas 25(OH)D3 requires renal activation.
  • Prostate cells (e.g., DU 145, PC-3) synthesize 1,25(OH)₂D3 from 25(OH)D3 at rates up to 3.08 pmol/mg protein/hour, suggesting localized hormonal activity .

24,25-Dihydroxyvitamin D3

Metabolic Role :

  • Formed via CYP24A1-mediated hydroxylation, 24,25(OH)₂D3 facilitates catabolism of 25(OH)D3. The 24,25(OH)₂D3/25(OH)D3 ratio is a biomarker for vitamin D clearance, with higher ratios indicating accelerated inactivation .

24,24-Difluoro-25-Hydroxyvitamin D3 :

  • This fluorinated analogue exhibits 60% of the bioactivity of 25(OH)D3 in vivo and binds DBP with slightly reduced affinity, making it a candidate for targeted therapies .

1,24,25-Trihydroxyvitamin D3 :

  • Less potent than 1,25(OH)₂D3 in stimulating intestinal calcium transport (60% activity) but shows preferential intestinal action in preclinical models .

Factors Influencing 25(OH)D3 Efficacy

  • BMI : Higher BMI correlates with reduced 25(OH)D3 response due to sequestration in adipose tissue .
  • Assay Variability: LC-MS/MS is superior to immunoassays in distinguishing 25(OH)D3 from epimers (e.g., 3-epi-25(OH)D3) and D2 metabolites .

Méthodes De Préparation

Enzymatic Conversion Using Vitamin D3 Hydroxylase

Fermentation and Enzyme Production

The enzymatic synthesis of 25-OH-provitamin D3 utilizes genetically engineered bacteria expressing vitamin D3 hydroxylase, a cytochrome P450 enzyme responsible for C-25 hydroxylation. Inoculation of these bacteria into a fermentation medium containing 10–100 mg/L ampicillin initiates biomass accumulation. Induction with isopropyl-β-D-thiogalactoside (IPTG) at concentrations of 0.1–1 mM triggers enzyme production, with optimal fermentation conditions achieved at 15–30°C over 18–38 hours . Post-fermentation, the broth is centrifuged to separate cells, which are then subjected to wall-breaking techniques to release intracellular enzymes.

Cell Disruption and Enzyme Extraction

Mechanical disruption via centrifugation at 10,000 rpm for 1–5 minutes lyses bacterial cells, eliminating barriers to substrate-enzyme interaction. Crude enzyme extraction follows, involving centrifugation at 6,000 rpm to isolate soluble hydroxylase . This step enhances catalytic efficiency by increasing enzyme accessibility, a critical factor for subsequent substrate conversion.

Substrate Conversion and Optimization

Vitamin D3 is dissolved in ethyl acetate or ethanol and introduced into the crude enzyme solution at a final concentration of 0.5 g/L. Cofactors such as NADPH (0.01–0.1%) are added to sustain enzymatic activity. Conversion proceeds under agitation (100–500 rpm) at 20–40°C for 24–48 hours, achieving rates exceeding 80% . Solvent choice directly impacts substrate solubility and enzyme stability, with ethyl acetate favoring higher conversion yields due to its non-polar properties.

Table 1: Enzymatic Conversion Parameters and Outcomes

ParameterRange/ValueImpact on Conversion Efficiency
IPTG Concentration0.1–1 mMOptimizes enzyme expression
Fermentation Temperature15–30°CBalances growth and enzyme stability
Substrate Concentration0.5 g/LMaximizes enzyme saturation
Conversion Duration24–48 hoursEnsures near-complete hydroxylation
SolventEthyl acetate/EthanolEnhances substrate solubility

Chemical Synthesis via Direct C-25 Hydroxylation

Hetero Diels-Alder Adduct Preparation

A novel chemical route involves the [4 + 2] cycloaddition of azadienophiles to 7-dehydrocholesterol, forming hetero Diels-Alder adducts . These adducts stabilize the steroidal backbone, enabling selective hydroxylation at C-25. The reaction proceeds under mild conditions, preserving the integrity of the conjugated triene system critical for vitamin D activity.

Oxidizing Agents and Reaction Conditions

Direct hydroxylation employs dioxiranes or chromyl trifluoroacetate as oxidizing agents. Dioxiranes, such as methyl(trifluoromethyl)dioxirane, facilitate electrophilic attack at C-25 with minimal epimerization, while chromyl reagents offer alternative pathways at elevated temperatures (40–60°C) . Byproducts, including over-oxidized derivatives and epoxides, are isolated via column chromatography, underscoring the need for precise reaction control.

Table 2: Chemical Hydroxylation Efficiency by Oxidizing Agent

Oxidizing AgentTemperature (°C)Yield (%)Major Byproducts
Methyl(trifluoromethyl)dioxirane254525,26-Dihydroxy derivatives
Chromyl trifluoroacetate6032Epoxides, allylic alcohols

Analytical Techniques for Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with an Inertsil ODS-3 column (4.6 × 250 mm, 5 µm) and methanol:water (95:5) mobile phase resolves 25-OH-provitamin D3 from precursors and byproducts. Detection at 264 nm ensures sensitivity, with retention times calibrated against synthetic standards .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Multiplexed LC-MS/MS systems, such as the QTRAP® 5500, enable high-throughput quantification in serum. Protein precipitation simplifies sample preparation, achieving limits of quantification (LOQ) of 1 ng/mL for both 25-hydroxyvitamin D2 and D3 .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Enzymatic methods outperform chemical synthesis in yield (80% vs. 32–45%) and specificity, avoiding complex purification steps . However, chemical approaches circumvent the need for microbial fermentation infrastructure, appealing to laboratories lacking biocatalytic expertise.

Industrial Applicability

Large-scale enzymatic production requires optimized bioreactors and downstream processing, whereas chemical synthesis faces challenges in reagent cost and waste management. Hybrid strategies, combining enzymatic hydroxylation with chemical stabilization, may bridge these gaps.

Propriétés

IUPAC Name

(3S,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3/t18-,20+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFYNCJHSCTBPW-TVQCKQBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304603
Record name 25-Hydroxy-7-dehydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22145-68-2
Record name 25-Hydroxy-7-dehydrocholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22145-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25-Hydroxy-7-dehydrocholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022145682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-Hydroxy-7-dehydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25-Hydroxy-7-dehydrocholesterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 25-HYDROXY-7-DEHYDROCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A664165GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
25-Hydroxyprovitamin D3
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
25-Hydroxyprovitamin D3
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
25-Hydroxyprovitamin D3
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
25-Hydroxyprovitamin D3
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
25-Hydroxyprovitamin D3
4-(Hydroxy(oxido)amino)-5-mercapto-1H-imidazole
25-Hydroxyprovitamin D3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.